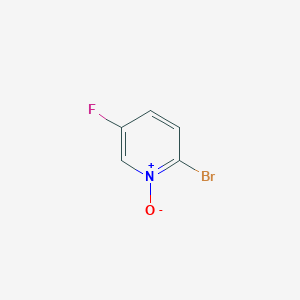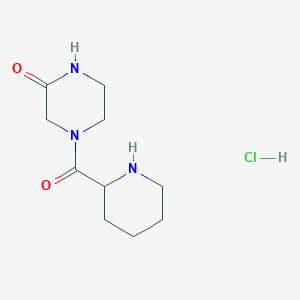
2-Bromo-5-fluoropyridine 1-oxide
Übersicht
Beschreibung
2-Bromo-5-fluoropyridine 1-oxide is a chemical compound with the molecular formula C5H3BrFNO and a molecular weight of 191.99 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluoropyridine 1-oxide can be achieved through palladium-catalyzed reactions . For instance, it can undergo a Suzuki coupling reaction with phenylboronic acid . Additionally, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Molecular Structure Analysis
The InChI code for 2-Bromo-5-fluoropyridine 1-oxide is 1S/C5H3BrFNO/c6-5-2-1-4 (7)3-8 (5)9/h1-3H . The SMILES string representation is Fc1ccc (Br)nc1 .Chemical Reactions Analysis
2-Bromo-5-fluoropyridine 1-oxide can participate in various chemical reactions. For example, it can be used in the synthesis of 5-fluoro-2-phenylpyridine via a Suzuki coupling reaction with phenylboronic acid . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Physical And Chemical Properties Analysis
2-Bromo-5-fluoropyridine 1-oxide is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Mechanisms
2-Bromo-5-fluoropyridine 1-oxide is involved in various chemical reactions and mechanisms. For instance, Martens and Hertog (2010) investigated the action of potassium amide in liquid ammonia on N-oxides of bromopyridine and fluoropyridine, yielding amino compounds through SNAr2 reactions and formation of pyridyne-N-oxides as intermediates (Martens & Hertog, 2010). Similarly, Stroup et al. (2007) described the chemoselective functionalization of bromo-chloro-fluoropyridine, highlighting the selectivity in the substitution reactions under different conditions (Stroup et al., 2007).
Synthesis and Catalysis
In the context of synthesis and catalysis, Sutherland and Gallagher (2003) demonstrated the preparation of bromo-fluoropyridylboronic acid, which is useful in Suzuki reactions for synthesizing disubstituted fluoropyridines (Sutherland & Gallagher, 2003). Pauton et al. (2019) achieved the synthesis of amino-fluoropyridines via palladium-catalyzed reaction of bromo-fluoropyridine (Pauton et al., 2019).
Radiosynthesis and Pharmaceutical Applications
The compound has applications in radiosynthesis and pharmaceuticals. Brugarolas et al. (2016) described the direct fluorination of pyridine N-oxide to produce fluorinated pyridine, an important structure in pharmaceuticals and radiopharmaceuticals (Brugarolas et al., 2016). Xiong et al. (2015) demonstrated the conversion of pyridine N-oxides into fluoropyridines, relevant for PET imaging (Xiong et al., 2015).
Material Science and Industrial Applications
In material science and industrial applications, Cochon et al. (2010) explored the preparation of fluoropyridine through Cl/F exchange using metal oxide catalysts (Cochon et al., 2010). Schlosser and Bobbio (2002) investigated the isomerization of halopyridines, highlighting the potential for creating structural manifolds from common precursors (Schlosser & Bobbio, 2002).
Safety And Hazards
2-Bromo-5-fluoropyridine 1-oxide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-bromo-5-fluoro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZPKTQDXLFGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1F)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716931 | |
| Record name | 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoropyridine 1-oxide | |
CAS RN |
935534-39-7 | |
| Record name | 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441780.png)
![4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441783.png)
![4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441784.png)
![3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441785.png)
![3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441786.png)
![4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441790.png)
![3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441791.png)
![3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441793.png)

![3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441796.png)
![3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441797.png)
![3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441798.png)
![2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441800.png)
![2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441801.png)